Product packaging for 2,6-Diethoxyaniline(Cat. No.:)

2,6-Diethoxyaniline

Cat. No.: B8760599
M. Wt: 181.23 g/mol
InChI Key: XHNDTWIUBZHABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diethoxyaniline is a substituted aniline compound that serves as a versatile intermediate in advanced organic synthesis and research applications. As an aromatic amine, its molecular structure makes it a valuable precursor for constructing more complex heterocyclic systems and target molecules. Researchers utilize this compound in the development of novel chemical entities, particularly in pharmaceutical discovery and the synthesis of specialized dyes. The ethoxy substituents on the aromatic ring influence the compound's electronic properties and reactivity, which can be leveraged in various catalytic and synthetic pathways. This product is provided as a high-purity material to ensure consistent and reliable results in laboratory settings. This compound is strictly for professional research purposes and is designated For Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified personnel in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B8760599 2,6-Diethoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2,6-diethoxyaniline

InChI

InChI=1S/C10H15NO2/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7H,3-4,11H2,1-2H3

InChI Key

XHNDTWIUBZHABC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent type, position, and functional group similarities:

2,6-Dimethylaniline (CAS 87-62-7)

  • Molecular Formula : C₈H₁₁N
  • Molecular Weight : 121.18 g/mol
  • Substituents : Two methyl (-CH₃) groups at the 2 and 6 positions.
  • Applications : Used as a reference standard in HPLC and GC analyses for pharmaceuticals like lidocaine and ropivacaine .
  • Reactivity: Undergoes Fenton process oxidation to yield intermediates like 2,6-dimethylphenol and acetic acid .
  • Key Difference: Methyl groups are weaker electron donors compared to ethoxy groups, leading to reduced solubility in polar solvents and slower reaction kinetics in oxidation pathways .

2-Ethoxyaniline (CAS 94-70-2)

  • Molecular Formula: C₈H₁₁NO
  • Molecular Weight : 137.18 g/mol
  • Substituents : Single ethoxy group at the 2 position.
  • Applications : Intermediate in dye and polymer synthesis.

2,5-Diethoxyaniline (CAS 94-85-9)

  • Molecular Formula: C₁₀H₁₅NO₂
  • Molecular Weight : 181.23 g/mol
  • Substituents : Ethoxy groups at the 2 and 5 positions.
  • Applications : Used in organic synthesis for pharmaceuticals or agrochemicals.
  • Key Difference: The para-substitution pattern (2,5 vs. For example, 2,5-substitution may lead to higher melting points due to symmetry .

3-(2-Methoxyethoxy)-4-methylaniline (CAS 6373-46-2)

  • Molecular Formula: C₁₀H₁₅NO₂
  • Molecular Weight : 181.23 g/mol
  • Substituents : Methoxyethoxy (-OCH₂CH₂OCH₃) and methyl groups.
  • Key Difference : The methoxyethoxy group introduces greater steric bulk and hydrophilicity compared to ethoxy, which may enhance solubility in aqueous media but reduce membrane permeability .

Physicochemical Properties and Reactivity

Property 2,6-Diethoxyaniline* 2,6-Dimethylaniline 2-Ethoxyaniline 2,5-Diethoxyaniline
Molecular Weight ~181.23 g/mol 121.18 g/mol 137.18 g/mol 181.23 g/mol
Substituent Effects Strong EDG (ethoxy) Weak EDG (methyl) Moderate EDG (ethoxy) Moderate EDG (ethoxy)
Solubility Moderate in ethanol Low in water High in DMSO Moderate in acetone
Reactivity High (para-directing) Moderate (oxidation-prone) Moderate High (symmetry-enhanced)

*Inferred from analogs. EDG = Electron-Donating Group.

  • Reactivity Notes: Ethoxy groups in this compound enhance nucleophilic aromatic substitution due to strong electron donation, whereas methyl groups in 2,6-Dimethylaniline favor electrophilic attack . Chlorinated analogs (e.g., 2,6-Dichloro-3,5-dimethoxyaniline, CAS 872509-56-3) exhibit reduced reactivity in oxidation due to electron-withdrawing effects .

Q & A

Q. What are the common synthetic routes for 2,6-Diethoxyaniline, and how are the products characterized?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution of halogenated aniline derivatives with ethoxide ions under controlled conditions. For example, etherification of 2,6-dihaloanilines (e.g., 2,6-dichloroaniline) with sodium ethoxide in ethanol at reflux can yield the target compound. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., aromatic proton shifts in the range of δ 6.5–7.0 ppm for substituted aniline derivatives) and mass spectrometry (MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 181). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What analytical methods are recommended for determining the purity and identity of this compound in research samples?

  • Methodological Answer :
  • Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile derivatives, while HPLC with diode-array detection (DAD) is preferred for non-volatile samples.
  • For structural confirmation, LC-MS/MS using electrospray ionization (ESI) in positive ion mode provides fragmentation patterns (e.g., characteristic ions at m/z 164 [M+H–NH2]+ and 136 [M+H–OCH2CH3]+).
  • Cross-validation with FT-IR can confirm functional groups (e.g., N–H stretching at ~3400 cm⁻¹ and C–O–C vibrations at ~1250 cm⁻¹) .

Q. How should this compound be stored to ensure stability, and what methods assess its degradation?

  • Methodological Answer :
  • Store in airtight containers under inert gas (e.g., N2) at 2–30°C to prevent oxidation or moisture absorption.
  • Monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) using HPLC to track impurity profiles.
  • Thermogravimetric analysis (TGA) can quantify thermal decomposition thresholds (e.g., onset degradation temperature >150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., LC-MS/MS vs. NMR) for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or isomerization. To resolve:

Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out structural ambiguity.

Use high-resolution mass spectrometry (HRMS) to distinguish isobaric species (e.g., resolving power >30,000).

Compare experimental LC-MS/MS spectra with predicted fragmentation patterns from computational tools (e.g., CFM-ID) .

Q. What experimental design strategies optimize the synthesis of this compound under green chemistry principles?

  • Methodological Answer :
  • Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading). For example, ethanol/water mixtures reduce toxicity vs. pure ethanol.
  • Use microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85%.
  • Monitor by-products via in-line FT-IR to minimize waste .

Q. How can researchers assess the environmental impact of this compound when ecological toxicity data are limited?

  • Methodological Answer :
  • Apply read-across models using data from structurally similar compounds (e.g., 2,6-dimethylaniline).
  • Perform QSAR (Quantitative Structure-Activity Relationship) predictions for acute toxicity (e.g., LC50 for fish) using software like ECOSAR.
  • Conduct microtox assays with Vibrio fischeri to estimate EC50 values for aquatic toxicity .

Q. What methodologies mitigate interference from this compound metabolites in biological assays?

  • Methodological Answer :
  • Use solid-phase extraction (SPE) with C18 cartridges to isolate the parent compound from biological matrices (e.g., plasma).
  • Employ isotope dilution mass spectrometry (e.g., ¹³C-labeled internal standards) to correct for matrix effects.
  • Validate recovery rates (>90%) via spike-and-recovery experiments in relevant media (e.g., cell lysates) .

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